molecular formula C9H9ClF3N B13953483 4-chloro-N-ethyl-N-(trifluoromethyl)aniline

4-chloro-N-ethyl-N-(trifluoromethyl)aniline

Cat. No.: B13953483
M. Wt: 223.62 g/mol
InChI Key: JVHBWQOZXHKAKL-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with ethyl iodide and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

4-chloro-N-ethyl-N-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. For example, it can act on cell surface receptors and intracellular kinases, influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)aniline
  • 4-chloro-2-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)aniline

Uniqueness

4-chloro-N-ethyl-N-(trifluoromethyl)aniline is unique due to the presence of both an ethyl group and a trifluoromethyl group, which impart distinct chemical properties. The trifluoromethyl group increases its stability and lipophilicity, while the ethyl group influences its reactivity and solubility .

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

4-chloro-N-ethyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9ClF3N/c1-2-14(9(11,12)13)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3

InChI Key

JVHBWQOZXHKAKL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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